molecular formula C19H20F3N5O5S2 B15073531 methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate

methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate

Cat. No.: B15073531
M. Wt: 519.5 g/mol
InChI Key: PUMGWJMQPGYZFC-IDCJVQTKSA-N
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Description

TAK-243, also known as MLN7243, is a first-in-class small molecule inhibitor of ubiquitin-like modifier activating enzyme 1 (UBA1). UBA1 is the initiating enzyme in the ubiquitylation cascade, a process where proteins are tagged with ubiquitin moieties to regulate their degradation or function. TAK-243 has shown preclinical activity in various cancer models, including acute myeloid leukemia and chronic lymphocytic leukemia .

Preparation Methods

The synthesis of TAK-243 involves several steps, starting with the preparation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods for TAK-243 are not widely disclosed, but they likely involve similar synthetic routes optimized for large-scale production.

Chemical Reactions Analysis

TAK-243 undergoes various chemical reactions, primarily focusing on its interaction with UBA1. The compound forms a covalent adduct with ubiquitin, thereby inhibiting the activation of UBA1. This inhibition disrupts the ubiquitin conjugation cascade, leading to the accumulation of non-ubiquitylated proteins and subsequent proteotoxic stress . Common reagents used in these reactions include organic solvents, catalysts, and specific inhibitors to study the compound’s mechanism of action. The major products formed from these reactions are ubiquitin-TAK-243 adducts and non-ubiquitylated proteins .

Mechanism of Action

TAK-243 exerts its effects by selectively inhibiting UBA1, the initiating enzyme in the ubiquitylation cascade. By forming a covalent adduct with ubiquitin, TAK-243 blocks the activation of UBA1, leading to the accumulation of non-ubiquitylated proteins. This disruption in the ubiquitin conjugation cascade induces proteotoxic stress, DNA damage stress, and ultimately cell death . The molecular targets of TAK-243 include UBA1 and other related E1 enzymes, although TAK-243 shows higher selectivity for UBA1 .

Properties

Molecular Formula

C19H20F3N5O5S2

Molecular Weight

519.5 g/mol

IUPAC Name

methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]sulfamate

InChI

InChI=1S/C19H20F3N5O5S2/c1-32-34(30,31)26-14-8-13(17(28)18(14)29)24-15-5-6-23-16-9-12(25-27(15)16)10-3-2-4-11(7-10)33-19(20,21)22/h2-7,9,13-14,17-18,24,26,28-29H,8H2,1H3/t13-,14+,17+,18-/m1/s1

InChI Key

PUMGWJMQPGYZFC-IDCJVQTKSA-N

Isomeric SMILES

COS(=O)(=O)N[C@H]1C[C@H]([C@@H]([C@@H]1O)O)NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F

Canonical SMILES

COS(=O)(=O)NC1CC(C(C1O)O)NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F

Origin of Product

United States

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